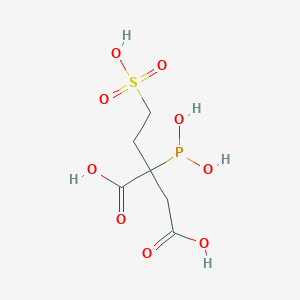
Cyclotridecylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotridecylmethanol is an organic compound with the molecular formula C₁₄H₂₈O It is a type of alcohol that features a cycloalkane ring with thirteen carbon atoms and a hydroxyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclotridecylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclotridecanone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete reduction of the ketone to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclotridecanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclotridecylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclotridecanone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can lead to the formation of cyclotridecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form cyclotridecyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in THF or sodium borohydride (NaBH₄) in ethanol.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclotridecanone.
Reduction: Cyclotridecane.
Substitution: Cyclotridecyl chloride.
Wissenschaftliche Forschungsanwendungen
Cyclotridecylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying ring strain and conformational analysis.
Biology: this compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of cyclotridecylmethanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in various transformations, acting as a nucleophile or leaving group. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would depend on the structure of the derivative and the context of its use.
Vergleich Mit ähnlichen Verbindungen
- Cyclododecylmethanol (C₁₃H₂₆O)
- Cyclopentadecylmethanol (C₁₅H₃₀O)
Eigenschaften
CAS-Nummer |
188854-47-9 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
cyclotridecylmethanol |
InChI |
InChI=1S/C14H28O/c15-13-14-11-9-7-5-3-1-2-4-6-8-10-12-14/h14-15H,1-13H2 |
InChI-Schlüssel |
BVZKLVKFAZVOHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCC(CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


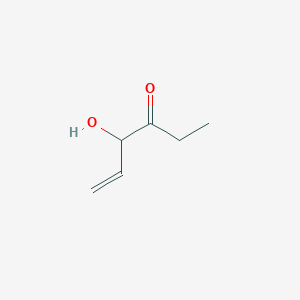
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
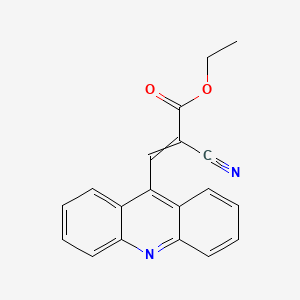
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
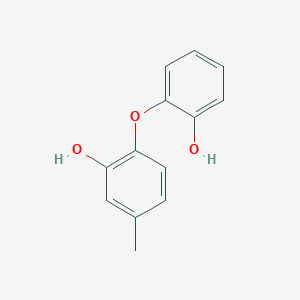
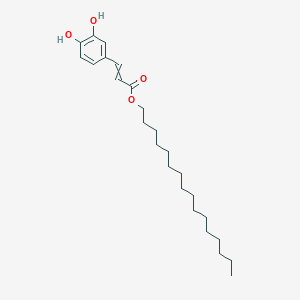
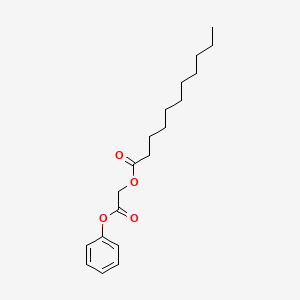
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)


![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
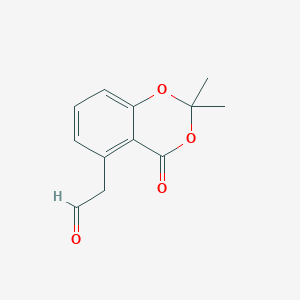
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
